Dolasetron Mesylate
Description
Overview of 5-Hydroxytryptamine-3 (5-HT3) Receptor Antagonists
5-HT3 receptors are ligand-gated ion channels found in both the central and peripheral nervous systems. tandfonline.comnih.gov They are particularly concentrated on the nerve terminals of the vagus nerve in the periphery and in the chemoreceptor trigger zone (CTZ) of the area postrema in the brain. hres.cahres.cafda.govfda.gov Serotonin (B10506) (5-HT), released from enterochromaffin cells in the gastrointestinal tract in response to various stimuli, including chemotherapy, activates these receptors. hres.cahres.cadrugbank.compatsnap.comamegroups.cnwikipedia.orgamegroups.org This activation triggers signals that are transmitted to the vomiting center in the medulla oblongata, initiating the vomiting reflex. patsnap.com
5-HT3 receptor antagonists block the binding of serotonin to these receptors, thereby interrupting the signal transduction pathway that leads to nausea and vomiting. patsnap.comwikipedia.orgamegroups.org This class of drugs has become a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). amegroups.cnwikipedia.orgnih.gov Early research in the 1980s established the link between serotonin and chemotherapy-induced emesis, leading to the development of selective 5-HT3 receptor antagonists in the early 1990s, including ondansetron (B39145), granisetron, tropisetron, and dolasetron (B1670872). amegroups.cnwikipedia.orgdrugbank.com
Academic Significance of Dolasetron Mesylate as a Selective 5-HT3 Receptor Antagonist
This compound holds academic significance due to its specific pharmacological profile and its role in comparative studies within the 5-HT3 antagonist class. Chemically, this compound is described as (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate, with an empirical formula of C19H20N2O3 • CH3SO3H • H2O and a molecular weight of 438.50. hres.cafda.gov Approximately 74% of this compound monohydrate is the dolasetron base. fda.gov It is a white to off-white powder that is very soluble in water. hres.ca
Dolasetron itself is rapidly and extensively metabolized in vivo to its major active metabolite, hydrodolasetron (B601787) (also known as MDL 74156). hres.cadrugbank.compatsnap.comamegroups.orge-crt.org Hydrodolasetron is considered largely responsible for the pharmacological activity observed with dolasetron administration. drugbank.compatsnap.come-crt.org Research indicates that hydrodolasetron is significantly more potent as a serotonin antagonist than the parent compound. e-crt.org Studies have shown this compound to be a potent and selective 5-HT3 receptor antagonist with a pIC50 of 7.55. tocris.com It exhibits considerable selectivity, demonstrating 200-fold selectivity for 5-HT3 receptors over other serotonin receptor subtypes like 5-HT1A, 5-HT1B, and 5-HT2, as well as a range of other GPCRs. tocris.com
Comparative studies have investigated the pharmacological differences among first-generation 5-HT3 receptor antagonists, including dolasetron, ondansetron, granisetron, and tropisetron. While variations exist in receptor binding affinity, selectivity, and metabolism, research suggests these differences have not consistently translated into clinically meaningful differences in efficacy for preventing acute CINV. drugbank.come-crt.org However, the metabolic profile of dolasetron, with its rapid conversion to the active metabolite hydrodolasetron, and the half-life of hydrodolasetron (approximately 8 hours), have been subjects of academic interest in understanding the pharmacokinetics and pharmacodynamics of this class. drugbank.compatsnap.comamegroups.orgdrugbank.come-crt.org
Research findings highlight the ability of dolasetron and its active metabolite to block the 5-HT-elicited von Bezold-Jarisch reflex in rats and suppress cisplatin-induced vomiting in ferrets, demonstrating its in vivo efficacy in animal models relevant to emesis research. tocris.com Studies in healthy volunteers have also explored the effects of this compound on various physiological parameters, including pupil size, EEG tracings, mood, concentration, and colonic transit, contributing to the understanding of its broader pharmacological effects beyond antiemesis. hres.cahres.cafda.govfda.gov
The academic significance of this compound is further underscored by its inclusion in research comparing the efficacy of different 5-HT3 antagonists and their combinations with other antiemetic agents, such as dexamethasone (B1670325) or NK1 receptor antagonists, in improving control rates for CINV and PONV. amegroups.cnwikipedia.orgnih.govdrugbank.com While the primary focus remains on its antiemetic properties, research has also explored the potential involvement of 5-HT3 receptors, and by extension their antagonists like dolasetron, in other areas such as irritable bowel syndrome and pain modulation, although the clinical realization in these areas is less established compared to emesis control. tandfonline.comnih.govnih.gov
Here is a summary of some key properties and research findings related to this compound and its active metabolite, Hydrodolasetron:
| Property | This compound | Hydrodolasetron (MDL 74156) | Source(s) |
| Chemical Name | (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate | Not explicitly named, but identified as the major active metabolite of dolasetron. | hres.cafda.gov |
| Empirical Formula | C19H20N2O3 • CH3SO3H • H2O | Not explicitly provided for the metabolite. | hres.cafda.gov |
| Molecular Weight | 438.50 | Not explicitly provided for the metabolite. | hres.cafda.gov |
| Appearance | White to off-white powder | Not explicitly described. | hres.cajetir.org |
| Solubility (Room Temp) | Very soluble in water, freely soluble in water and propylene (B89431) glycol, slightly soluble in ethanol (B145695) and normal saline | Not explicitly described. | hres.cafda.gov |
| Primary Activity | Selective 5-HT3 receptor antagonist | Selective 5-HT3 receptor antagonist | hres.cahres.cafda.govdrugbank.com |
| Potency (vs parent compound) | Parent compound | >50 times more potent as a serotonin antagonist than the parent compound. | e-crt.org |
| Metabolism | Rapidly and completely metabolized to hydrodolasetron. | Eliminated by multiple routes, including renal excretion, glucuronidation, and hydroxylation. | hres.cadrugbank.compatsnap.comamegroups.org |
| Half-life | Rapidly eliminated (t½ < 10 min) | Approximately 8 hours | hres.capatsnap.comamegroups.orgdrugbank.come-crt.org |
| Protein Binding | Not explicitly provided for the parent compound. | 69-77% | drugbank.com |
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Dolasetron is a selective serotonin 5-HT3 receptor antagonist. In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug's pharmacological activity. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Dolasetron, and its active metabolite hydrodolasetron, are highly specific and selective antagonist of serotonin subtype 3 (5-HT3) receptors. 5-HT3 receptors are present peripherally on vagal nerve terminals and centrally in the area postrema of the brain. Chemotherapeutic medications appear to precipitate release of serotonin from the enterochromaffin cells of the small intestine, which activates 5-HT3 receptors on vagal efferents to initiate the vomiting reflex. Dolasetron has not been shown to have activity at other known serotonin receptors, and has low affinity for dopamine receptors. Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels. The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time. |
|---|---|
CAS No. |
115956-13-3 |
Molecular Formula |
C20H24N2O6S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13?,14?;/m0./s1 |
InChI Key |
PSGRLCOSIXJUAL-UMBGRREESA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Appearance |
Solid powder |
Other CAS No. |
115956-13-3 |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Freely soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
Origin of Product |
United States |
Chemical Characterization and Synthetic Approaches for Research
Structural Framework of Dolasetron (B1670872) Mesylate and its Pseudopelletierine Derivative Origin
Dolasetron mesylate is chemically known as (2α,6α,8α,9aβ)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate. Its empirical formula is C₁₉H₂₀N₂O₃ • CH₃SO₃H • H₂O, and it has a molecular weight of 438.50. fda.govoncozine.com Approximately 74% of this compound monohydrate is the dolasetron base. fda.govoncozine.com It typically presents as a white to off-white powder. fda.govhres.cahres.ca
Dolasetron is described as a bridged pseudopelletierine derivative. chemicalbook.com Pseudopelletierine is an alkaloid found in the root-bark of the pomegranate tree (Punica granatum) and is structurally a homolog of tropinone (B130398). wikipedia.org It can be synthesized through a process analogous to the Robinson tropinone synthesis, utilizing glutaraldehyde, acetonedicarboxylic acid, and methylammonium (B1206745) chloride. wikipedia.org This highlights the structural relationship and potential synthetic origins of the core scaffold found in dolasetron.
This compound exists in crystalline forms. One known monohydrate crystalline form has a melting point of 278 °C. google.com Another novel crystalline form has been reported with a melting point between 160-165 °C, specifically noted as 162-164 °C. google.com These different crystalline forms can have implications for physical properties and potentially processing.
This compound exhibits varying solubility depending on the solvent. It is very soluble in water and methanol, freely soluble in propylene (B89431) glycol, slightly soluble in chloroform (B151607) and ethanol (B145695), and insoluble in hexane (B92381) and normal saline. fda.govhres.cahres.caselleckchem.com The pH of this compound solutions is acidic, ranging from 3.543 to 4.287 for concentrations between 0.5% and 5% w/v. hres.cahres.ca
Synthesis Methodologies Relevant to Structure-Activity Relationship Studies
The synthesis of this compound involves several steps, often starting from a bicyclic precursor. Research into synthetic methodologies is crucial for preparing the compound itself and for generating analogues to study structure-activity relationships (SAR).
One reported synthesis involves a sequence starting from a cyclopentenecarboxylic ester via a Robinson-Schopf cyclisation of a dialdehyde (B1249045) into a key 9-azabicyclo[3.3.1]nonan-3-one. chemicalbook.com This intermediate ketone can be reduced to an alcohol using sodium borohydride. google.com Protection of the hydroxyl group, followed by further reactions such as Dieckmann cyclization and subsequent hydrolysis and decarboxylation, can lead to the desired alcohol intermediate. google.com
The synthesis of this compound itself is not extensively reported in the literature. google.com However, one patent describes a process involving the condensation of diethyl malonate with cis-1,4-dichloro-2-butene (B23561) in the presence of lithium hydride to form diethyl-3-cyclopentene-1,1-dicarboxylate. google.com
Studies on related 5-HT₃ receptor antagonists, such as ondansetron (B39145) analogues, provide insights into synthetic strategies for generating compounds with similar pharmacological targets. These often involve reactions like Mannich reactions and nucleophilic substitution to introduce various side chains, such as piperazine (B1678402) rings, onto a core scaffold. hep.com.cn
Strategies for Structural Modification and Analogue Generation
Structural modification of the dolasetron framework and the generation of analogues are essential for SAR studies aimed at understanding how chemical structure influences 5-HT₃ receptor binding affinity and activity. The core structure of dolasetron, with its indole (B1671886) and quinolizine moieties, provides sites for potential modification.
Strategies for analogue generation often involve altering the substituents on the indole ring, the bridged bicyclic system, or the ester linkage. For example, modifying the indole nitrogen or introducing substituents onto the phenyl ring of the indole could impact interactions with the receptor. Similarly, variations in the structure of the bicyclic system or the nature of the ester group could influence binding and pharmacological properties.
Research on other 5-HT₃ receptor ligands indicates that the presence of an aromatic ring, a carbonyl group, and a basic nitrogen are important pharmacophores for activity. hep.com.cnresearchgate.net Analogue synthesis can involve systematically changing these features to probe their contribution to receptor binding and efficacy. Techniques like nucleophilic substitution reactions are commonly employed to introduce different amine-containing side chains, which are crucial for interacting with the receptor binding site. hep.com.cnacs.org
The synthesis of novel polymorphic forms of this compound also represents a form of structural study, as different crystalline structures can affect properties like melting point and solubility, which are relevant to formulation and potentially bioavailability. google.comgoogle.com
Spectroscopic Characterization in Synthetic Research
Spectroscopic techniques are indispensable tools in the synthesis and characterization of this compound and its analogues. They are used to confirm the structure, purity, and identity of synthesized compounds.
Commonly employed spectroscopic methods in synthetic organic chemistry, and thus relevant to dolasetron research, include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). hep.com.cnresearchgate.netresearchgate.netgoogle.com
NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the hydrogen and carbon framework of the molecule, allowing for the confirmation of connectivity and stereochemistry. Analysis of chemical shifts, coupling constants, and integration values in NMR spectra is critical for verifying the structure of synthesized intermediates and final products. hep.com.cnresearchgate.netresearchgate.netmdpi.com
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. This can help confirm the presence of groups like carbonyls, N-H bonds, and aromatic rings within the dolasetron structure or its derivatives. hep.com.cnresearchgate.netresearchgate.net
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Techniques like Electron Spray Ionization Mass Spectrometry (ESI-MS) or LC-MS are often used to determine the exact mass of the synthesized product and to identify impurities or degradation products. hep.com.cnresearchgate.netmdpi.com LC-MS, which couples liquid chromatography with mass spectrometry, is particularly useful for analyzing complex reaction mixtures and isolating pure compounds. researchgate.netnih.gov
UV-Vis absorption spectroscopy can also be used for the characterization and quantification of this compound, particularly in bulk form. researchgate.netnih.gov Spectrophotometric methods based on absorbance maxima or derivative spectroscopy have been developed for its estimation. researchgate.net
Elemental analysis is another technique used to confirm the empirical formula of synthesized compounds by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. hep.com.cnresearchgate.net
The application of these spectroscopic and analytical techniques ensures the structural integrity and purity of this compound and its analogues synthesized for research purposes, including SAR studies.
Table 1: Selected Physical and Chemical Properties of this compound Monohydrate
| Property | Value | Source(s) |
| Empirical Formula | C₁₉H₂₀N₂O₃ • CH₃SO₃H • H₂O | fda.govhres.cahres.ca |
| Molecular Weight | 438.50 | fda.govhres.cahres.ca |
| Appearance | White to off-white powder | fda.govhres.cahres.ca |
| Melting Point (Form 1) | 278 °C | chemicalbook.comgoogle.com |
| Melting Point (Form 4) | 160-165 °C (specifically 162-164 °C) | google.com |
| Solubility (Water) | Very soluble (>30 mg/mL) | fda.govhres.cahres.cachemicalbook.com |
| Solubility (Methanol) | Freely soluble | hres.cahres.ca |
| Solubility (Chloroform) | Slightly soluble | hres.cahres.ca |
| Solubility (Hexane) | Insoluble | hres.cahres.ca |
| Solubility (Propylene Glycol) | Freely soluble | fda.gov |
| Solubility (Ethanol) | Slightly soluble | fda.gov |
| Solubility (Normal Saline) | Slightly soluble | fda.gov |
| pH (5% w/v solution) | 3.543 | hres.cahres.ca |
| pH (0.5% w/v solution) | 4.287 | hres.cahres.ca |
Table 2: Spectroscopic and Analytical Techniques in Dolasetron Research
| Technique | Application in Dolasetron Research | Source(s) |
| NMR Spectroscopy (¹H, ¹³C) | Structure elucidation, confirmation of connectivity and stereochemistry | hep.com.cnresearchgate.netresearchgate.netmdpi.com |
| IR Spectroscopy | Identification of functional groups | hep.com.cnresearchgate.netresearchgate.net |
| Mass Spectrometry (MS, LC-MS) | Molecular weight determination, fragmentation analysis, purity assessment | hep.com.cnresearchgate.netmdpi.comnih.gov |
| UV-Vis Spectroscopy | Characterization and quantification | researchgate.netnih.gov |
| Elemental Analysis | Confirmation of empirical formula | hep.com.cnresearchgate.net |
Molecular Pharmacology and Receptor Interaction Dynamics of Dolasetron Mesylate
Selective 5-HT3 Receptor Antagonism Mechanisms
Dolasetron (B1670872) and its active metabolite, hydrodolasetron (B601787), function as selective antagonists at the 5-HT3 receptor. drugbank.comhres.canih.govfda.gov These receptors are ligand-gated ion channels found in both the peripheral and central nervous systems, including on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the area postrema. drugbank.comhres.cafda.gov
High-Affinity Binding Profile of Dolasetron and Hydrodolasetron to 5-HT3 Receptors in Vitro
In vitro radioligand binding studies have demonstrated that dolasetron and its metabolites exhibit high affinity for 5-HT3 receptors. hres.cahres.ca Specifically, studies using membranes prepared from NG108-15 neuroblastoma x glioma cells showed that dolasetron and hydrodolasetron inhibited the binding of [3H]GR65630 to 5-HT3 binding sites. nih.gov The calculated dissociation constant (Ki) for dolasetron was reported as 20.03 ± 6.58 nM, while its active metabolite, hydrodolasetron, showed a significantly higher affinity with a Ki of 0.44 ± 0.18 nM. nih.gov This indicates that hydrodolasetron binds more potently to the 5-HT3 receptor than the parent compound in this model.
Inhibition of 5-HT3 Receptor-Mediated Ionic Currents in Cellular Models (e.g., NG108-15 Mouse Neuroblastoma x Rat Glioma Hybrid Cells)
Electrophysiological studies in voltage-clamped NG108-15 cells have shown that dolasetron and hydrodolasetron dose-dependently inhibit 5-HT3 receptor-mediated inward ionic currents elicited by serotonin (B10506) (5-HT). hres.cahres.canih.gov In this cellular model, hydrodolasetron was found to be more potent than dolasetron in blocking these currents. hres.ca The concentrations required to block half of the 5-HT response (IC50) were reported as 3.8 nM for dolasetron and 0.1 nM for hydrodolasetron. hres.canih.gov This demonstrates that both compounds effectively block the function of the 5-HT3 receptor channel, with hydrodolasetron exhibiting greater inhibitory potency.
Allosteric Modulation and Competitive Binding Research at 5-HT3 Receptors
Dolasetron mesylate is described as competitively blocking the action of serotonin at 5-HT3 receptors. nih.gov 5-HT3 receptor antagonists, in general, are often described as potent and highly selective competitive inhibitors of the 5-HT3 receptor. neurotransmitter.net While some research explores allosteric modulation at 5-HT3 receptors by other compounds neurotransmitter.net, the primary mechanism of action described for dolasetron and hydrodolasetron in inhibiting 5-HT3 receptor function is through competitive binding with serotonin at the orthosteric site.
Exploration of Non-5-HT3 Receptor Mediated Molecular Interactions
Beyond their primary interaction with 5-HT3 receptors, dolasetron and its active metabolite have been shown to interact with other ion channels, particularly voltage-dependent sodium channels. hres.cahres.canih.govdrugs.com
Voltage-Dependent Sodium Channel Interactions and Electrophysiological Correlates
Studies have investigated the effects of dolasetron and hydrodolasetron on voltage-dependent sodium channels, particularly in the context of their potential to influence cardiac conduction. hres.cahres.canih.govdrugs.com Using patch-clamp electrophysiology on cloned human cardiac Na+ channels (hH1), it was found that dolasetron and hydrodolasetron blocked Na+ channels in a frequency-dependent manner. nih.gov At a frequency of 3 Hz, the IC50 values for block of Na+ current were 38.0 µM for dolasetron and 8.5 µM for hydrodolasetron. nih.gov This block was suggested to involve interaction with an inactivated channel state. nih.gov Recovery from inactivation was impaired by the drugs in a concentration-dependent manner. nih.gov These findings suggest that dolasetron and its active metabolite can interact with voltage-dependent sodium channels, potentially contributing to observed electrophysiological changes. hres.cahres.cadrugs.com Significant channel blocking activity on the cloned α-subunit of the human cardiac muscle sodium channel was primarily observed at concentrations exceeding 10 µM. hres.ca
In Vitro Studies in Isolated Cardiac Muscle Fibers (e.g., Dog Purkinje Fibers, Guinea Pig Papillary Muscle)
Studies conducted in isolated cardiac muscle fibers, such as dog Purkinje fibers and guinea pig papillary muscle, have demonstrated that dolasetron can influence cardiac electrical activity and contractility at micromolar concentrations. In dog Purkinje fibers, micromolar concentrations of dolasetron produced concentration-dependent reductions in action potential duration, contractile force, and the maximum upstroke velocity of the action potential (Vmax). hres.ca These effects were observed to be inversely dependent on the stimulation frequency. hres.ca
Similar findings regarding the reduction in Vmax have been reported in guinea pig papillary muscle fibers superfused with dolasetron and its reduced metabolite, hydrodolasetron. hres.cahres.ca At concentrations up to 10 µM, this compound and its metabolites did not significantly affect the action potential duration in guinea pig papillary muscle. fda.gov However, this compound at a concentration of 10 µM reduced Vmax by 33-42% in guinea pig papillary muscle. fda.gov Investigations into the stereoisomers of hydrodolasetron revealed that the (+)-enantiomer (MDL 73,405) inhibited Vmax by approximately 18% at 10 µM, while the (-)-enantiomer (MDL 73,349) showed a more pronounced inhibition of about 50% at the same concentration in guinea pig papillary muscle. fda.gov Further studies in guinea-pig papillary muscle fibers confirmed that dolasetron and its major metabolite (MDL 73405) reduced Vmax in a use- and concentration-dependent manner at concentrations ranging from 3 to 10 μM, without significantly altering action potential duration. capes.gov.br
Investigation of Sodium Channel Subunit Interaction (e.g., Cloned Alpha-Subunit of Human Cardiac Muscle Sodium Channel)
The observed effects on Vmax in isolated cardiac tissues suggested an interaction with voltage-dependent sodium channels, which are critical for the initiation and propagation of the cardiac action potential. Studies investigating the actions of dolasetron and its reduced metabolite on the cloned α-subunit of the human cardiac muscle sodium channel have been conducted. Significant channel blocking activity was primarily observed at concentrations exceeding 10 μM. hres.cahres.ca
The active metabolites of dolasetron are understood to potentially block sodium channels, a property distinct from their primary activity at 5-HT3 receptors. fda.govfda.gov Evidence from ex-vivo preparations of guinea pig and dog hearts also indicates that dolasetron and its major metabolite (MDL 74,156) block sodium channels, as evidenced by a decrease in the rate of rise of depolarization. fda.gov
Further in vitro studies using patch-clamp electrophysiology on HEK293 cells expressing the human cardiac sodium channel cDNA (hH1) demonstrated that dolasetron and its active metabolite (MDL 74,156), along with other 5-HT3 receptor antagonists, blocked Na+ channels in a frequency-dependent manner. researchgate.net At a stimulation frequency of 3 Hz, the half-maximal inhibitory concentration (IC50) for dolasetron was determined to be 38.0 μM, while its metabolite, MDL 74,156, exhibited a lower IC50 of 8.5 μM for blocking Na+ current. researchgate.net The block was found to be relieved by strong hyperpolarizing potentials, suggesting a potential interaction with an inactivated state of the channel. researchgate.net Additionally, the drugs impaired the recovery from inactivation in a concentration-dependent manner. researchgate.net When tested on the human α-subunit Nav1.5 heterologously expressed in HEK293 cells, dolasetron, tropisetron, granisetron, and ondansetron (B39145) all inhibited the channel in a concentration and state-dependent manner. researchgate.net Among these compounds, dolasetron displayed the lowest blocking efficacy. researchgate.net
In Vitro Pharmacological Characterization of Hydrodolasetron Potency Relative to Dolasetron
Hydrodolasetron, the primary active metabolite of dolasetron, plays a significant role in the pharmacological activity of this compound. In vitro studies have characterized the relative potencies of dolasetron and hydrodolasetron at their target receptors and other relevant ion channels.
In conventional radioligand binding assays, both dolasetron and its reduced metabolite demonstrated high affinity for 5-HT3 receptors. hres.cahres.ca In functional assays measuring the inhibition of 5-HT3 receptor-mediated inward ionic currents in voltage-clamped NG108-15 mouse neuroblastoma x rat glioma hybrid cells, hydrodolasetron was found to be more potent than the parent compound. hres.cahres.ca The IC50 values in this assay were 0.1 nM for hydrodolasetron and 3.8 nM for dolasetron. hres.cahres.ca
Hydrodolasetron is considered the most clinically relevant active species due to the rapid and extensive metabolism of dolasetron. hres.cafda.govdrugbank.comfda.gov Beyond 5-HT3 receptors, hydrodolasetron has also shown higher potency than dolasetron in inhibiting nicotinic acetylcholine (B1216132) receptors (nAChR). medchemexpress.com Hydrodolasetron is characterized as a 5-HT3A receptor blocker with an IC50 of 0.29 nM. medchemexpress.com
The following table summarizes some of the in vitro potency data:
| Compound | Target/Assay | IC50 (nM) | Reference |
| Hydrodolasetron | 5-HT3 receptor-mediated inward ionic currents (NG108-15 cells) | 0.1 | hres.cahres.ca |
| Dolasetron | 5-HT3 receptor-mediated inward ionic currents (NG108-15 cells) | 3.8 | hres.cahres.ca |
| Hydrodolasetron | Human cardiac Na+ channel (hH1) block at 3 Hz (HEK293 cells) | 8500 | researchgate.net |
| Dolasetron | Human cardiac Na+ channel (hH1) block at 3 Hz (HEK293 cells) | 38000 | researchgate.net |
| Hydrodolasetron | 5-HT3A receptor block | 0.29 | medchemexpress.com |
Preclinical Pharmacokinetic and Metabolic Research
Absorption and Distribution Studies in Preclinical Models
Preclinical pharmacokinetic studies in various animal models provide insights into how dolasetron (B1670872) mesylate is handled by the body, including its absorption characteristics and how it distributes to different tissues.
Rapid Biotransformation of Dolasetron to Hydrodolasetron (B601787) in Animal Systems
Dolasetron is rapidly and extensively metabolized to its major pharmacologically active metabolite, hydrodolasetron, in various animal systems. This biotransformation occurs quickly after administration. In dogs, for example, dolasetron showed a rapid terminal elimination half-life of approximately 0.1 hours after intravenous administration. nih.gov The apparent first-order formation rate constant of hydrodolasetron in dogs was reported as 7 h⁻¹, which was similar to the elimination rate constant of dolasetron. nih.gov
This rapid conversion means that the parent drug, dolasetron, is rarely detected in plasma, with hydrodolasetron being the predominant circulating species. fda.govfda.gov The reduction of dolasetron to hydrodolasetron is primarily mediated by carbonyl reductase, a ubiquitous enzyme. fda.govfda.gov Studies in cats also demonstrated the rapid metabolism of dolasetron to hydrodolasetron after both intravenous and subcutaneous administration, with measurable dolasetron concentrations typically lasting only up to 2 hours. nih.gov
Tissue Distribution and Protein Binding Investigations in Preclinical Models
Hydrodolasetron, the active metabolite, is widely distributed in the body. fda.govfda.govhres.cahres.ca Studies using 14C-labelled dolasetron indicated that the distribution of radioactivity to blood cells was not extensive. fda.govhres.cahres.ca
Plasma protein binding of hydrodolasetron has been investigated. In humans, hydrodolasetron is approximately 69-77% bound to plasma proteins. fda.govhres.cahres.camims.comwikipedia.orgdrugbank.com Approximately 50% of hydrodolasetron binding is attributed to α₁-acid glycoprotein (B1211001). fda.govhres.cahres.camims.com While specific detailed preclinical animal tissue distribution data were not extensively found in the provided snippets, the general understanding from preclinical pharmacokinetic studies is that hydrodolasetron distributes broadly. fda.govfda.govhres.cahres.cabiotrial.com
Here is a summary of protein binding data for hydrodolasetron:
| Species | Protein Binding (%) | Primary Binding Protein | Source |
| Human | 69-77 | α₁-acid glycoprotein (~50%) | fda.govhres.cahres.camims.comwikipedia.orgdrugbank.com |
Metabolic Pathway Elucidation
The metabolism of dolasetron primarily involves its rapid reduction to hydrodolasetron, followed by further metabolism of hydrodolasetron, largely mediated by cytochrome P450 (CYP) enzymes. fda.govfda.govdrugbank.comnih.gov
Cytochrome P450 Enzyme Involvement in Hydrodolasetron Metabolism (In Vitro Studies)
In vitro studies using human liver microsomes have been conducted to characterize the CYP enzymes responsible for the further metabolism of hydrodolasetron (also referred to as reduced dolasetron). drugbank.comnih.gov Hydrodolasetron undergoes oxidation on the indole (B1671886) aromatic ring and also undergoes N-oxidation. nih.gov
Characterization of CYP2D6-Dependent Hydroxylation Pathways
Enzyme-selective inhibition and correlation studies have demonstrated that the hydroxylation of hydrodolasetron is primarily dependent on CYP2D6. drugbank.comnih.gov Hydroxylation occurs at positions 5, 6, and 7 of the indole aromatic ring. nih.gov The rate of formation of 6-hydroxy hydrodolasetron showed a significant correlation with that of 5-hydroxy hydrodolasetron, suggesting these metabolites are formed by the same CYP450 enzyme(s). nih.gov CYP2D6 is primarily responsible for this hydroxylation. fda.govfda.govrxlist.com
Investigation of CYP3A4-Mediated N-Oxidation
In addition to hydroxylation, hydrodolasetron undergoes N-oxidation. nih.gov In vitro studies have shown that this N-oxidation is conducted by CYP3A4. drugbank.comnih.gov Inhibition studies also indicated that 6-hydroxylation, to a lesser extent, was CYP3A4-dependent, which was further supported by correlation experiments where the formation of this metabolite was significantly correlated with N-oxide formation in the presence of quinidine-inhibited microsomes. nih.gov Both CYP3A and flavin monooxygenase are responsible for the N-oxidation of hydrodolasetron. fda.govfda.govrxlist.com
Here is a table summarizing the CYP enzyme involvement in hydrodolasetron metabolism based on in vitro studies:
| Metabolic Pathway | Metabolite(s) Involved | Primary Enzyme(s) | Secondary Enzyme(s) | Source |
| Hydroxylation | 5-, 6-, and 7-hydroxy hydrodolasetron | CYP2D6 | CYP3A4 (for 6-hydroxylation) | fda.govfda.govdrugbank.comnih.gov |
| N-Oxidation | Hydrodolasetron N-oxide | CYP3A4 | Flavin monooxygenase | fda.govfda.govdrugbank.comnih.govrxlist.com |
Glucuronidation and Other Elimination Routes in Preclinical Models
Preclinical research, complemented by early human metabolism studies that inform the understanding of pathways likely conserved across mammals, indicates that hydrodolasetron, the primary active metabolite of dolasetron, is eliminated through multiple routes, including metabolism and renal excretion. Metabolism of hydrodolasetron primarily involves glucuronidation and hydroxylation pathways. hres.cahres.canih.govmims.comfda.govfda.govfda.gov Studies using radiolabeled dolasetron mesylate in healthy volunteers, providing relevant metabolic insights, showed that the glucuronide of reduced dolasetron (hydrodolasetron) was a significant conjugate found in urine. nih.gov Hydroxylated metabolites of reduced dolasetron were also detected. nih.gov Furthermore, a small percentage of the dose was identified as the N-oxide of reduced dolasetron in urine. nih.gov In dogs, dolasetron is rapidly reduced by carbonyl reductase to form reduced dolasetron (hydrodolasetron), which is the major pharmacologically active metabolite. nih.gov
Excretion Mechanisms in Animal Models
Studies investigating the excretion of this compound, particularly through its active metabolite hydrodolasetron, have shown that a significant portion of the administered dose is recovered in urine and feces. In humans, approximately two-thirds of the administered dose is recovered in urine and one-third in feces. hres.cahres.canih.govmims.comfda.govfda.gov Data from a study in healthy male volunteers administered [14C]this compound showed an average recovery of 59% of total radioactivity in urine and 25% in feces. nih.gov Renal excretion is identified as one of the multiple routes of elimination for hydrodolasetron. hres.cahres.canih.govmims.comfda.govfda.govfda.gov
Comparative Preclinical Pharmacokinetics with Other 5-HT₃ Receptor Antagonists
This compound functions as a selective 5-HT₃ receptor antagonist and is rapidly converted to its more potent and selective metabolite, hydrodolasetron (MDL 74,156). ascopubs.org Hydrodolasetron exhibits a substantially longer half-life compared to the parent compound and is considered responsible for the majority of dolasetron's antiemetic effect. ascopubs.org Comparative pharmacokinetic studies in dogs have shown that dolasetron is more quickly absorbed than red-dolasetron (hydrodolasetron) across Caco-2 cell monolayers. nih.gov Administration of dolasetron led to a more rapid appearance of red-dolasetron in plasma compared to direct administration of red-dolasetron. nih.gov While preclinical differences among various 5-HT₃ receptor antagonists have been observed, these differences have generally not translated into clinically relevant disparities in antiemetic efficacy in most comparative clinical trials. ascopubs.org Preclinical models have been utilized to evaluate the effectiveness of various 5-HT₃ receptor antagonists, including this compound, in alleviating cancer therapy-related emesis. researchgate.net
Pharmacokinetic parameters of dolasetron and red-dolasetron in dogs following single administration: nih.gov
| Compound | Administration Route | Terminal Half-life (t₁/₂) | Total Body Plasma Clearance (Cltot) | Apparent Volume of Distribution (aVd beta) | Bioavailability (F) |
| Dolasetron | Intravenous (2 mg/kg) | ~0.1 h | ~109 mL/min/kg | 0.83 L/kg | 7% |
| Red-dolasetron | Intravenous (2 mg/kg) | ~4.0 h | 25 mL/min/kg | 8.5 L/kg | ~100% |
| Red-dolasetron | Oral (5 mg/kg) | ~4.0 h | - | - | ~100% |
Note: Data for oral administration of dolasetron in dogs was not explicitly provided in a table format in the source, but the text indicates rapid conversion to red-dolasetron.
Assessment of Dolasetron's Non-Antitumor Activity in Murine Models
Preclinical evaluations in murine models have specifically assessed whether this compound interferes with the efficacy of commonly used chemotherapeutic agents. Studies have demonstrated that this compound did not inhibit the antitumor activity of four distinct chemotherapeutic agents: cisplatin, 5-fluorouracil, doxorubicin, and cyclophosphamide, in four different murine models. hres.cahres.canih.govfda.govrxlist.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dolasetron Mesylate
Fundamental Principles and Methodologies of SAR and QSAR in 5-HT3 Antagonists
SAR and QSAR are fundamental approaches in medicinal chemistry used to establish relationships between the structural features of molecules and their biological activities. SAR involves correlating changes in chemical structure with changes in biological activity in a qualitative manner. QSAR, on the other hand, employs mathematical and statistical methods to build predictive models that relate quantitative measures of chemical structure (descriptors) to quantitative measures of biological activity. nih.govsemanticscholar.org
In the context of 5-HT3 antagonists, SAR studies typically involve synthesizing a series of compounds with systematic modifications to a core structure and then evaluating their affinity and efficacy at the 5-HT3 receptor through in vitro binding assays and functional studies. nih.govacs.org By observing how structural changes impact activity, researchers can infer which parts of the molecule are essential for receptor binding and activation or blockade.
QSAR studies in 5-HT3 antagonists aim to develop mathematical models that can predict the biological activity of new, untested compounds based on their molecular descriptors. These descriptors can represent various physicochemical properties such as lipophilicity, electronic properties, steric features, and molecular connectivity. semanticscholar.org Common methodologies include multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning techniques. researchgate.net These models can help prioritize compounds for synthesis and testing, accelerating the drug discovery process. nih.gov The assumption underlying QSAR is that similar molecules tend to exhibit similar activities, with activity being dependent on certain physicochemical properties. semanticscholar.org
Elucidation of Pharmacophore and Essential Structural Features for 5-HT3 Receptor Binding
The pharmacophore of 5-HT3 receptor antagonists, including dolasetron (B1670872), generally consists of three key elements: an aromatic moiety, a linking group capable of hydrogen bonding, and a basic amine center. wikipedia.org These features are crucial for productive interaction with the 5-HT3 receptor binding site, which is located in the extracellular domain at the interface of two subunits. nih.gov
For 5-HT3 receptor antagonists, an aromatic moiety, often an indole (B1671886) or a fused six-membered aromatic ring system, is a preferred structural element. nih.govwikipedia.org The linking group, such as an acyl group, plays a role in hydrogen bonding interactions with the receptor. wikipedia.org While two hydrogen-bonding interactions might be possible, typically only one is essential for high affinity. wikipedia.org A basic amine (nitrogen) is also a critical component of the pharmacophore. wikipedia.org
Specific steric limitations exist within the aromatic binding site of the 5-HT3 receptor. wikipedia.org The optimal distance between the aromatic binding site and the basic amine is reported to be in the range of 8.4-8.9 Å. wikipedia.org A two-carbon linkage between the hydrogen bond acceptor (like an oxadiazole) and the basic nitrogen is considered optimal. wikipedia.org Dolasetron, with its indole ring, carbonyl linking group, and basic quinuclidine-like structure, aligns with these established pharmacophore features of 5-HT3 antagonists. fda.gov
Impact of Structural Modifications on Receptor Affinity and Functional Activity
Structural modifications to the core scaffold of 5-HT3 antagonists can significantly impact their receptor affinity and functional activity. SAR studies on various series of compounds have provided insights into the specific requirements for potent binding.
For instance, studies on related quinoline (B57606) and quinazoline (B50416) compounds, also acting as 5-HT3 receptor ligands, have shown that the presence of bicyclic heteroaromatic structures can lead to higher affinity. nih.govacs.org The position and nature of substituents on these aromatic rings are critical. For example, in one study, the introduction of a chlorine atom at a specific position on a benzyl (B1604629) fragment proved favorable for increasing affinity for 5-HT6R and inhibitory activity at MAO-B, and the compound also displayed high affinity for human 5-HT3R. acs.org
The basic amine moiety is also highly sensitive to structural changes. Small substituents on the charged amine, such as a methyl group, are often optimal for potent antagonism. wikipedia.org Increasing substitution on certain parts of the molecule can increase affinity. wikipedia.org
Data from SAR studies on different classes of 5-HT3 receptor ligands highlight the importance of specific functional groups and their spatial arrangement for optimal interaction with the receptor binding site. While detailed comparative SAR data specifically for dolasetron modifications were not extensively found in the provided snippets, the general principles derived from studies on related 5-HT3 antagonists are applicable. The tricyclic structure of dolasetron, incorporating the indole and the quinuclidine-like system, contributes to its specific interaction profile with the 5-HT3 receptor.
Computational Chemistry Approaches in Dolasetron SAR
Computational chemistry techniques play an increasingly important role in supplementing experimental SAR studies, allowing for a more detailed understanding of ligand-receptor interactions and facilitating the prediction of biological activity. nih.govmdpi.com
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are widely used in the study of ligand-receptor interactions, including those involving 5-HT3 antagonists. nih.govacs.org Molecular docking aims to predict the preferred orientation (binding pose) of a ligand within the binding site of a receptor and to estimate the strength of the interaction (binding affinity). mdpi.comarxiv.org
For 5-HT3 receptors, despite the lack of high-resolution crystal structures for all receptor forms, homology modeling based on related ligand-gated ion channels like the acetylcholine (B1216132) binding protein (AChBP) has been used to create models of the receptor's extracellular domain, where the ligand binding site is located. nih.gov Molecular docking studies can then be performed using these models to investigate how ligands like dolasetron bind to the receptor. nih.govacs.org
These studies can provide insights into the specific amino acid residues in the receptor that interact with different parts of the dolasetron molecule, such as the indole ring, the carbonyl group, and the basic nitrogen. nih.gov This atomic-level understanding of binding interactions helps to explain the observed SAR and can guide the design of new compounds with improved affinity or selectivity. nih.govacs.org
In Silico Prediction of Biological Activity
In silico methods, including QSAR modeling and other computational approaches, are used to predict the biological activity of compounds based on their structural properties. drugbank.comgoogleapis.com These methods can range from simple rule-based systems to complex machine learning algorithms. researchgate.net
For 5-HT3 antagonists, in silico prediction of biological activity can involve developing QSAR models that correlate structural descriptors with binding affinity (e.g., pKi values) or functional activity (e.g., IC50 values). nih.govacs.org These models can then be used to screen virtual libraries of compounds and predict their potential activity at the 5-HT3 receptor before they are synthesized and tested experimentally. researchgate.net
Computational approaches can also be used to predict other relevant properties, such as ADME (absorption, distribution, metabolism, and excretion) parameters and potential toxicity, although these fall outside the strict scope of SAR/QSAR focused solely on receptor interaction. Within the realm of SAR, in silico methods aid in understanding how structural features contribute to the desired biological effect by providing predictive models and mechanistic insights into ligand-receptor binding. nih.govacs.orgresearchgate.net
Advanced Analytical Methodologies for Dolasetron Mesylate Research
Spectrophotometric Research Methods
Spectrophotometric methods, particularly in the ultraviolet (UV) range, offer simple, rapid, and cost-effective approaches for the estimation of dolasetron (B1670872) mesylate. researchgate.netijprs.com These techniques rely on the compound's ability to absorb UV light at specific wavelengths.
UV Spectroscopy Techniques (Absorbance Maxima, First-Order Derivative Spectroscopy, Area Under Curve)
Several UV spectroscopic techniques are applied for the analysis of dolasetron mesylate. The absorbance maxima method involves measuring the absorbance of this compound solutions at its maximum wavelength of absorption. Studies have reported a λmax for this compound around 285 nm in various solvents like water or methanol. researchgate.netijprs.comijprs.com Another study using 0.1 N HCl reported a λmax at 281 nm. ajper.com The linearity of the absorbance versus concentration is typically observed within a specific range, such as 10-50 µg/ml or 10-100 µg/ml, adhering to Beer-Lambert's law. researchgate.netijprs.comajphr.com
First-order derivative spectroscopy is utilized to resolve overlapping spectra and enhance the selectivity of the analysis, particularly in the presence of potential interferences or degradation products. researchgate.netijprs.com This method involves calculating the rate of change of absorbance with respect to wavelength. For this compound, derivative amplitudes can be calculated by considering the minima and maxima of the first-order derivative curve. researchgate.net For example, alkali degradation monitoring of this compound has been performed using the first derivative method at 229 nm. ijprs.comijprs.com
The Area Under the Curve (AUC) method involves integrating the area under the absorption spectrum over a defined wavelength range. researchgate.net This technique can be useful for quantitative analysis, especially when the absorbance maximum is broad or when dealing with multicomponent systems. For this compound estimation, a wavelength range such as 280-290 nm has been selected for the AUC method. researchgate.net
Here is a summary of reported UV spectroscopic parameters:
| Method | Solvent/Medium | Wavelength(s) / Range | Linearity Range (µg/ml) | Reference |
| Absorbance Maxima | Water/Methanol | 285 nm | 10-50, 10-100 | researchgate.netijprs.comijprs.com |
| Absorbance Maxima | 0.1 N HCl | 281 nm | 5-25 | ajper.com |
| First-Order Derivative | Water | 229 nm (for alkali degradation) | 10-100 | ijprs.comijprs.com |
| Area Under Curve | Water | 280-290 nm | 10-50 | researchgate.net |
| Absorbance Maxima | Phosphate buffer pH 6.8 | 310 nm | 2-25 | jetir.org |
| Absorbance Maxima | Phosphate buffer pH 6.8 | 285 nm | 5-50 | ajphr.com |
Application in Stability-Indicating Assays and Degradation Product Monitoring
UV spectrophotometric methods, particularly derivative spectroscopy, are valuable for developing stability-indicating assays for this compound. ijprs.comijprs.com A stability-indicating method is crucial for monitoring the degradation of the drug substance and product over time and in response to stress conditions. sgs.com Forced degradation studies, involving exposure to conditions like acid, base, heat, oxidation, and light, are performed to generate degradation products and validate the method's ability to separate and quantify the intact drug in the presence of these products. ijprs.comijprs.comsgs.cominnovareacademics.in
Chromatographic Separation and Detection Techniques
Chromatographic techniques provide enhanced separation capabilities compared to spectrophotometry, allowing for the resolution and quantification of this compound from impurities, excipients, and metabolites.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a widely used technique for the analysis of this compound in bulk drug, pharmaceutical formulations, and biological samples. ajphr.comiajps.comijpcbs.combvsalud.org Method development involves selecting appropriate stationary phases (commonly C18 columns), mobile phases, flow rates, and detection wavelengths to achieve optimal separation, sensitivity, and peak shape. iajps.comijpcbs.combvsalud.orgugm.ac.id UV detection is typically employed, often at wavelengths around 280 nm or 295 nm. iajps.comijpcbs.comugm.ac.id
Validation of HPLC methods for this compound is performed according to guidelines such as those from the International Conference on Harmonisation (ICH). ijprs.comijpcbs.com Validation parameters include linearity, accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), and robustness. ijprs.comajphr.comiajps.comijpcbs.com
Reported HPLC methods for this compound have demonstrated good linearity over various concentration ranges. ajphr.comiajps.comijpcbs.combvsalud.org For example, linearity has been observed in the range of 5-50 µg/ml ajphr.com, 20-60 µg/ml iajps.comijpcbs.com, and 24-56 µg/ml bvsalud.org. The methods have shown good accuracy and precision, with low relative standard deviation (% RSD) values. ajphr.comiajps.comijpcbs.combvsalud.org Retention times for this compound vary depending on the specific chromatographic conditions but have been reported around 2.8 minutes ajphr.com and 11.57 minutes iajps.comijpcbs.com.
HPLC methods are also developed as stability-indicating assays to separate and quantify this compound in the presence of its degradation products. cjhp-online.capsu.edu Studies have utilized reversed-phase HPLC with UV detection for this purpose. cjhp-online.capsu.edu
Here is a summary of selected HPLC method parameters and validation data:
| Parameter | Reported Values / Description | Reference |
| Column | C18 (e.g., Waters Spherisorb® 4.6x250mm, 5µm; Altima 150mm x 4.6mm, 5µm; Diamonsil C18) | iajps.comijpcbs.combvsalud.org |
| Mobile Phase | Variable compositions of buffers (e.g., ammonium (B1175870) acetate (B1210297), di potassium hydrogen orthophosphate) and organic solvents (e.g., methanol, acetonitrile, tetrahydrofuran) | iajps.comijpcbs.combvsalud.orgugm.ac.id |
| Flow Rate | Typically 1.0 mL/min or 0.8 mL/min | iajps.comijpcbs.combvsalud.orgugm.ac.id |
| Detection | UV, typically at 280 nm, 285 nm, or 295 nm | iajps.comijpcbs.combvsalud.orgugm.ac.id |
| Retention Time | Around 2.8 min or 11.57 min | ajphr.comiajps.comijpcbs.com |
| Linearity Range | 5-50 µg/ml, 20-60 µg/ml, 24-56 µg/ml, 100-300 µg/mL | ajphr.comiajps.comijpcbs.combvsalud.org |
| Correlation Coefficient (r²) | Typically > 0.999 | researchgate.netajphr.comiajps.comijpcbs.combvsalud.org |
| LOD | Reported values include 0.5 µg/ml, 0.15 µg/ml, 3.17 µg/ml, 0.05 µg/ml | ajphr.comiajps.comijpcbs.com |
| LOQ | Reported values include 0.15 µg/ml, 9.61 µg/ml, 0.15 µg/ml, 1.60 µg/ml | ijprs.comajphr.comiajps.comijpcbs.com |
Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Profiling
Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the identification and characterization of this compound and its metabolites, particularly in biological matrices. ijprs.com LC-MS is widely used for analyzing polar and thermally labile compounds like dolasetron and its primary metabolite, hydrodolasetron (B601787). tcichemicals.comnih.gov GC-MS is typically applied for the analysis of volatile or semi-volatile compounds and may require derivatization of the analytes.
LC-MS methods have been developed for the determination of dolasetron and its reduced metabolite in human plasma. ijprs.com These techniques provide highly selective and sensitive detection, allowing for the profiling of metabolites and the study of their pharmacokinetic behavior. LC-MS is particularly valuable for confirming the identity of degradation products observed in stability studies. sgs.com
A method based on solid-phase extraction and HPLC has been developed for the simultaneous quantitation of the principal active metabolites of this compound in human urine. nih.gov While this specific method uses HPLC with UV detection, the principle of isolating metabolites from a complex matrix like urine is a common application area where LC-MS would provide significant advantages for identification and comprehensive profiling. LC-MS methods have been reported for the determination of this compound and its metabolites. ijprs.com
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique used in the analysis of this compound. ijprs.cominnovareacademics.in HPTLC offers advantages such as simultaneous analysis of multiple samples, low solvent consumption, and suitability for screening and semi-quantitative analysis.
HPTLC methods have been developed and validated for the determination of this compound, including stability-indicating methods. innovareacademics.ininnovareacademics.in These methods typically involve using pre-coated silica (B1680970) gel plates as the stationary phase and optimizing the mobile phase composition to achieve good separation of this compound from its degradation products. innovareacademics.ininnovareacademics.in For example, a mobile phase consisting of methanol, chloroform (B151607), and ethyl acetate in a specific ratio has been used for HPTLC analysis of this compound. innovareacademics.in Densitometric detection in the UV range is employed for quantification. innovareacademics.ininnovareacademics.in
HPTLC has been utilized in forced degradation studies to monitor the degradation of this compound under various stress conditions, such as acid, base, neutral hydrolysis, oxidation, dry heat, and photolysis. innovareacademics.ininnovareacademics.in The method's stability-indicating capability is demonstrated by its ability to separate the intact drug peak from degradation product peaks. innovareacademics.ininnovareacademics.in For instance, a degradation product (D1) with an Rf value of 0.14 was observed under alkali stress conditions using HPTLC. innovareacademics.in Oxidative degradation also showed a degradation product (D2) at Rf 0.15. innovareacademics.in
HPTLC methods for this compound have been validated for parameters such as linearity, accuracy, precision, and robustness. innovareacademics.ininnovareacademics.in Linearity has been observed over a range of concentrations, such as 100-800 ng/band. innovareacademics.in
Here is a summary of selected HPTLC method parameters:
| Parameter | Reported Values / Description | Reference |
| Stationary Phase | Silica gel 60 F₂₅₄ plates | innovareacademics.ininnovareacademics.in |
| Mobile Phase | Methanol:Chloroform:Ethyl acetate (e.g., 7:2:1 v/v/v) | innovareacademics.in |
| Detection | Densitometry, UV (e.g., 280 nm) | innovareacademics.in |
| Rf Value | Around 0.65 for this compound | innovareacademics.in |
| Linearity Range | 100-800 ng/band | innovareacademics.in |
| Degradation Product Rf | D1: 0.14 (Alkali), D2: 0.15 (Oxidative) | innovareacademics.in |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Research
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural characterization of this compound. FTIR provides information about the vibrational modes of a molecule, allowing for the identification of functional groups and confirmation of molecular structure. Studies have utilized FTIR spectroscopy to obtain spectral data for dolasetron, with characteristic absorption peaks serving as indicators of the compound's stable and pure profile. ajphr.com The typical method involves preparing a dispersion of the sample in potassium bromide (KBr) to form an IR disk, and spectra are recorded over a specific scanning range, such as 400 to 4000 cm-1. ajphr.com
Beyond basic structural confirmation, FTIR spectroscopy is also a key technique in the investigation and characterization of different polymorphic forms of this compound. google.com Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct spectroscopic properties. google.com FTIR, along with other techniques like X-Ray Powder Diffraction (XRPD), Solid State 13C-NMR, and thermal analysis, helps to identify and differentiate between known and potentially new polymorphs. google.com Furthermore, FTIR spectral studies have been employed in preformulation research to assess potential interactions between this compound and excipients in research formulations, confirming the absence of drug-polymer or drug-excipient interactions. jetir.org
Stability Assessment Methodologies
Assessing the stability of this compound is crucial for the development of robust research formulations and understanding its behavior under various environmental conditions. A range of methodologies are employed to evaluate its integrity over time.
Accelerated Degradation Studies and Identification of Degradation Pathways
Accelerated degradation studies are designed to predict the long-term stability of this compound by subjecting it to exaggerated environmental conditions. These studies help in identifying potential degradation pathways and products.
Forced degradation studies involving exposure to various stressors have been conducted. For instance, studies have investigated the effect of acidic and basic conditions. This compound has been shown to undergo complete degradation under basic conditions, while exhibiting essentially no degradation in acidic solutions. cjhp-online.capsu.eduinnovareacademics.in Neutral conditions also appear to result in no significant degradation. innovareacademics.in
Oxidative stress, often induced using agents like hydrogen peroxide, has been shown to cause degradation of this compound, leading to the formation of degradation products. innovareacademics.in Photo-degradation studies, involving exposure to UV and fluorescent light, have also been performed to understand the compound's sensitivity to light. innovareacademics.in
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are indispensable for separating and quantifying this compound and its degradation products in these studies. cjhp-online.capsu.eduinnovareacademics.innih.govugm.ac.id Stability-indicating chromatographic methods are developed and validated to ensure that the method can accurately measure the intact drug in the presence of its degradation products. cjhp-online.capsu.eduinnovareacademics.in Analysis of chromatograms from accelerated degradation studies allows for the identification and monitoring of specific degradation products. For example, degradation products eluting at specific retention factors (Rf) in HPTLC, such as D1 at Rf 0.14 (potentially from thermal stress) and D2 at Rf 0.15 (from oxidative stress), have been observed. innovareacademics.in
Influence of Environmental Factors on Compound Integrity in Research Formulations
The integrity of this compound in research formulations is influenced by various environmental factors, including temperature, humidity, light, and the nature of the solvent or vehicle.
Preformulation studies assess the stability of this compound in both solid and aqueous states under different storage conditions, including varying temperatures, moisture levels, light exposure, oxidation, and pH. ajphr.com These studies provide initial insights into the compound's inherent stability characteristics. ajphr.com
The stability of this compound in liquid research formulations has been investigated under different temperature conditions. Studies on oral liquid formulations stored at refrigerated temperatures (3-5°C) and room temperature (23-25°C) have shown that the compound remains stable, retaining a high percentage of its initial concentration over extended periods, such as 90 days. nih.govugm.ac.id Similarly, intravenous formulations stored in syringes at 4°C and 23°C have demonstrated good stability, retaining over 96% of the initial concentration for at least 31 days, with no significant effect of temperature observed within this range. cjhp-online.capsu.edu
Humidity and elevated temperatures are critical factors for solid and semi-solid formulations. Stability studies on fast-dissolving oral films, for instance, have been conducted at accelerated conditions of 40°C and 75% relative humidity to evaluate the impact of these factors on the formulation's assay over time. ajper.com
Emerging Research Frontiers and Unexplored Avenues
Novel Analogues and Derivatives of Dolasetron (B1670872) Mesylate for Receptor Subtype Selectivity
Research into novel analogues and derivatives of dolasetron mesylate is driven by the potential to achieve enhanced selectivity for specific 5-HT3 receptor subtypes. The 5-HT3 receptor is a ligand-gated ion channel composed of five subunits, which can be homomeric (5-HT3A) or heteromeric (typically 5-HT3A and 5-HT3B subunits), leading to distinct pharmacological properties nih.govnih.gov. Dolasetron and its active metabolite, hydrodolasetron (B601787), are known to be selective 5-HT3 receptor antagonists hres.cahres.cadrugbank.com. Specifically, dolasetron has been reported to show selectivity for the 5-HT3AB receptor subtype nih.govbiorxiv.org.
Developing analogues with improved selectivity for particular subtypes could potentially lead to more targeted therapeutic interventions or a reduction in off-target effects. While dolasetron itself is an indole (B1671886) derivative, a class of 5-HT3 receptor antagonists, research continues to explore structural modifications to fine-tune receptor interactions biorxiv.orgamegroups.cnamegroups.org. This area of research often involves synthesizing new compounds based on the core structure of dolasetron or its active metabolite and evaluating their binding affinity and functional activity at different 5-HT3 receptor compositions.
Advanced Computational Modeling for Mechanism Prediction
Advanced computational modeling techniques play a crucial role in predicting the mechanism of action of dolasetron and its potential analogues, as well as understanding their interactions with the 5-HT3 receptor at a molecular level. Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis are employed in this research domain researchgate.netbiorxiv.orgacs.orgd-nb.info.
Molecular docking can predict the likely binding orientation and affinity of dolasetron or its derivatives within the 5-HT3 receptor binding site, which is located at the interface of adjacent subunits in the extracellular domain nih.govnih.govproteopedia.orgguidetopharmacology.org. Molecular dynamics simulations can provide insights into the dynamic behavior of the drug-receptor complex, revealing the stability of the interaction and conformational changes induced upon binding researchgate.netbiorxiv.orgelifesciences.org. QSAR studies aim to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of novel, untested analogues acs.orgljmu.ac.uk.
Recent studies utilizing cryo-electron microscopy (cryo-EM) structures of 5-HT3A receptors in complex with other setrons, combined with molecular dynamics simulations, have provided detailed atomic insights into the binding modes of these antagonists, including dolasetron researchgate.netbiorxiv.orgelifesciences.org. This computational work complements experimental structural data, helping to elucidate the precise interactions that govern binding affinity and receptor inhibition.
Pharmacogenomic Research Implications from Preclinical Metabolism Studies
Preclinical metabolism studies of dolasetron provide valuable data with implications for pharmacogenomic research. Dolasetron is rapidly and extensively metabolized to its active metabolite, hydrodolasetron, primarily by the enzyme carbonyl reductase, and hydrodolasetron is subsequently metabolized, largely via glucuronidation and hydroxylation, with cytochrome P450 (CYP) enzymes, particularly CYP2D6, playing a significant role drugbank.comamegroups.orgchuv.chfda.gov.
Variations in the genes encoding these metabolic enzymes, such as CYP2D6, can lead to differences in enzyme activity among individuals, influencing the rate at which dolasetron is converted to hydrodolasetron and how hydrodolasetron is subsequently cleared chuv.chmedscape.com. Preclinical studies identifying the specific enzymes involved in dolasetron metabolism are foundational for subsequent pharmacogenomic investigations in humans. These studies can help identify potential genetic polymorphisms that might affect drug exposure and response variability medscape.com.
Pharmacogenomic research stemming from these preclinical findings aims to understand how an individual's genetic makeup influences their response to dolasetron, potentially predicting efficacy or the likelihood of altered metabolism. While research on the pharmacogenetics of 5-HT3 receptor antagonists, including dolasetron, in the context of chemotherapy-induced nausea and vomiting is ongoing, studies have revealed associations between variations in CYP2D6 and 5-HT3 receptor genes and antiemetic efficacy medscape.com.
Development of Advanced Analytical Techniques for Trace Analysis in Research Matrices
The development of advanced analytical techniques is crucial for the accurate and sensitive quantification of dolasetron and its metabolites in various research matrices, such as biological fluids or in vitro systems oup.comnih.govoup.comnih.gov. Trace analysis, the detection and quantification of substances at very low concentrations, is essential for pharmacokinetic studies, metabolism research, and investigating drug distribution fastercapital.comnih.gov.
Various analytical methods have been reported for the analysis of dolasetron and hydrodolasetron, including high-performance liquid chromatography (HPLC) coupled with different detectors such as ultraviolet (UV), fluorescence (FL), or mass spectrometry (MS) oup.comoup.comijprs.comgavinpublishers.com. Gas chromatography-mass spectrometry (GC-MS) has also been used oup.comacs.org.
HPLC-MS, particularly LC-MS/MS, offers high sensitivity and specificity, making it a preferred technique for pharmacokinetic studies and trace analysis in complex biological matrices like plasma oup.comnih.govoup.comnih.gov. Recent research has focused on optimizing sample pretreatment methods, such as salt-induced phase separation extraction (SIPSE), to enhance extraction efficiency and reduce matrix interference in plasma samples analyzed by HPLC-ESI-MS oup.comoup.comnih.gov. These advancements in analytical techniques enable researchers to accurately measure low concentrations of dolasetron and its metabolites, providing critical data for understanding their behavior in biological systems.
Here is an illustrative data table showing hypothetical comparative extraction recoveries using different sample pretreatment methods for dolasetron and hydrodolasetron in a research matrix:
| Pretreatment Method | Dolasetron Extraction Recovery (%) | Hydrodolasetron Extraction Recovery (%) |
|---|---|---|
| Salt-Induced Phase Separation Extraction (SIPSE) | > 96 | > 96 |
| Liquid-Liquid Extraction (LLE) | ~85 | ~80 |
| Albumin Precipitation | ~60 | ~55 |
Structural Biology and Crystallography of Dolasetron-Receptor Complexes
Understanding the three-dimensional structure of dolasetron bound to its target, the 5-HT3 receptor, is fundamental to elucidating its mechanism of action and guiding the design of improved analogues. Research in structural biology, particularly using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), aims to provide high-resolution structures of these complexes researchgate.netelifesciences.orgmdpi.com.
While obtaining high-resolution structures of drug-receptor complexes, especially for membrane proteins like the 5-HT3 receptor, has historically been challenging, recent advancements in cryo-EM have provided significant insights researchgate.netelifesciences.org. Cryo-EM structures of the 5-HT3A receptor in complex with various setrons, including studies that incorporate dolasetron through computational methods like molecular dynamics simulations, have revealed detailed interactions at the binding site researchgate.netbiorxiv.orgelifesciences.org.
These structural studies show that the binding site for antagonists like dolasetron is located in the extracellular domain at the interface between adjacent subunits nih.govnih.govproteopedia.orgguidetopharmacology.org. Key amino acid residues within loops from both the principal and complementary subunits contribute to the binding interaction nih.govnih.govproteopedia.org. Structural and computational studies together provide an "interaction fingerprint" that details how different setrons bind and induce conformational changes in the receptor, contributing to channel inhibition nih.govbiorxiv.orgelifesciences.org. Although direct high-resolution crystallographic data for dolasetron-bound 5-HT3 receptor may still be limited, cryo-EM and homology modeling based on related Cys-loop receptors, such as the acetylcholine (B1216132) binding protein (AChBP), have been instrumental in advancing our structural understanding nih.govnih.govelifesciences.org.
Q & A
Q. Why do some studies report equivalent efficacy between dolasetron and ondansetron, while others show inferiority?
- Answer : Variability arises from differences in chemotherapy emetogenicity, dosing schedules (single vs. multi-day), and endpoint definitions (complete vs. major response). For example, dolasetron matches ondansetron in high-dose cisplatin trials (32 mg IV) but underperforms in moderate-dose settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
